molecular formula C18H21N3O2 B15109074 N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide

Cat. No.: B15109074
M. Wt: 311.4 g/mol
InChI Key: PGPASFGJCYIOTC-UHFFFAOYSA-N
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Description

N-(4-Phenoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a phenoxyphenyl group linked to a piperazine moiety via an acetamide bridge. Its molecular formula is C₁₈H₂₁N₃O₂, with a molecular weight of 311.38 g/mol. The compound is characterized by:

  • A central acetamide group (-NHCO-) connecting the aromatic phenoxyphenyl ring (providing lipophilicity) and the piperazine moiety (contributing to hydrogen bonding and solubility).

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-2-piperazin-1-ylacetamide

InChI

InChI=1S/C18H21N3O2/c22-18(14-21-12-10-19-11-13-21)20-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9,19H,10-14H2,(H,20,22)

InChI Key

PGPASFGJCYIOTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride to form N-(4-phenoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions generally include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target of interest.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name (ID) Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Key Activities Evidence Source
N-(4-Phenoxyphenyl)-2-(piperazin-1-yl)acetamide Phenoxyphenyl + unsubstituted piperazine 311.38 Not reported Not reported (structural analog)
Compound 12 () 3-Chlorophenyl + 4-methylpiperazine 344.7 (as dihydrochloride) Not specified Anticonvulsant
Compound 3d () Benzothiazole core + 4-phenylpiperazine 422.54 238 Antimicrobial (potential)
Compound 24 () 4-Phenoxyphenyl + triazinoindole-thio side chain ~500 (estimated) Not reported Anticancer (potential)
Compound 5f () Benzofuran + 4-(furan-2-carbonyl)piperazine ~450 (estimated) Not reported Anticonvulsant (low potency)

Key Observations :

  • Phenoxyphenyl vs.
  • Piperazine Substitution : Unsubstituted piperazine in the target compound contrasts with methyl- or aryl-substituted piperazines (e.g., Compound 3d, 5f). Substitutions can modulate receptor binding; for example, 4-phenylpiperazine in Compound 3d may enhance antimicrobial activity via hydrophobic interactions .

Pharmacological Activity Trends

  • Anticonvulsant Activity :
    • Compound 12 () and 5f () highlight the role of piperazine-acetamide scaffolds in seizure inhibition. The target compound’s unsubstituted piperazine may offer a balance between potency and toxicity .
  • Antimicrobial Potential: Phenoxyphenyl derivatives (e.g., Compound 24 in ) show activity against cancer cells, suggesting the target compound’s phenoxy group could be leveraged in antimicrobial design .
  • Anti-inflammatory Applications :
    • Thiazole-piperazine analogs () inhibit matrix metalloproteinases (MMPs), implying structural motifs shared with the target compound may confer anti-inflammatory properties .

Toxicity and Solubility Considerations

  • Salt Forms : The dihydrochloride salt of the target compound (CAS 725690-25-5) likely improves aqueous solubility, critical for bioavailability .
  • Toxicophores: Unlike chlorophenyl or trifluoromethyl groups in analogs (e.g., ), the phenoxyphenyl group may reduce metabolic toxicity risks .

Biological Activity

N-(4-phenoxyphenyl)-2-(piperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : Approximately 303.39 g/mol

The compound features a piperazine moiety linked to a phenoxyphenyl group, which is significant for its biological interactions.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : The compound has been studied for its potential role as an acetylcholinesterase inhibitor, which could enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.
  • Anticonvulsant Activity : Studies have shown that derivatives of this compound exhibit anticonvulsant properties in animal models. The mechanism in this context may involve modulation of neurotransmitter systems involved in seizure activity .
  • Cytotoxicity : Preliminary findings suggest that this compound might possess cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AnticonvulsantExhibits protective effects in MES test models at varying doses
Acetylcholinesterase InhibitionEnhances cholinergic signaling by inhibiting enzyme activity
CytotoxicityShows potential antiproliferative effects on cancer cells

Research Findings and Case Studies

  • Anticonvulsant Studies : A study evaluated various derivatives of this compound for their anticonvulsant activity. The results indicated that certain analogs provided significant protection against seizures in rodent models, with varying efficacy based on structural modifications .
  • Neuropharmacological Investigations : Research has focused on the compound's interaction with neurotransmitter receptors, particularly its affinity for serotonin and dopamine receptors. This interaction profile suggests potential applications in treating neurological disorders such as depression and anxiety.
  • Cytotoxic Activity Assessment : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent .

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